molecular formula C16H33NO4Si B6300526 tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate CAS No. 1675225-21-4

tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate

Cat. No. B6300526
M. Wt: 331.52 g/mol
InChI Key: PUEAOZNPUCMJCE-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “tert-Butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate” is a piperidine derivative. Piperidine is a six-membered ring with one nitrogen atom. It’s a common motif in many pharmaceuticals and other active compounds . The tert-butyldimethylsilyl (TBS) group is a common protecting group used in organic synthesis, particularly for alcohols .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a tert-butyldimethylsilyl ether group attached to one of the carbons on the ring, and a tert-butyl ester group attached to another carbon .


Chemical Reactions Analysis

The TBS group is often used as a protecting group for alcohols in organic synthesis. It can be added using TBSCl in the presence of a base, and removed using acid .


Physical And Chemical Properties Analysis

Again, without specific data, I can only speculate on the properties of this compound. It likely has properties similar to other piperidine derivatives and TBS-protected alcohols .

Safety And Hazards

As with any chemical, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on the exact properties of the compound .

Future Directions

The use of protecting groups like TBS in the synthesis of complex molecules is a well-established technique in organic chemistry. Future research may focus on developing more efficient or selective methods for adding and removing these groups .

properties

IUPAC Name

tert-butyl (3R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEAOZNPUCMJCE-CHWSQXEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,5R)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate

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